![molecular formula C17H31ClN2O3Si B12506897 (2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride is a complex organic compound with a unique structure that combines an aminoethyl group, a phenylprop-2-en-1-yl group, and a trimethoxysilylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with cinnamaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The Schiff base intermediate can be reduced to form the final amine product.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: The final amine product.
Substitution: Various substituted silanes.
科学研究应用
(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as functionalized silanes for coatings and adhesives.
作用机制
The mechanism of action of (2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, while the phenylprop-2-en-1-yl group may enhance its binding affinity. The trimethoxysilyl group can facilitate the compound’s incorporation into silane-based materials, enhancing their properties.
相似化合物的比较
Similar Compounds
(3-aminopropyl)triethoxysilane: Similar in structure but with different alkoxy groups.
(2-aminoethyl)trimethoxysilane: Lacks the phenylprop-2-en-1-yl group.
(3-aminopropyl)methyldiethoxysilane: Contains different alkoxy groups and lacks the phenylprop-2-en-1-yl group.
Uniqueness
(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylprop-2-en-1-yl group enhances its potential bioactivity, while the trimethoxysilyl group allows for its incorporation into silane-based materials.
属性
分子式 |
C17H31ClN2O3Si |
|---|---|
分子量 |
375.0 g/mol |
IUPAC 名称 |
N'-(3-phenylprop-2-enyl)-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-20-23(21-2,22-3)16-8-14-19(15-12-18)13-7-11-17-9-5-4-6-10-17;/h4-7,9-11H,8,12-16,18H2,1-3H3;1H |
InChI 键 |
WAIFJMGDRPFBRE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCN(CCN)CC=CC1=CC=CC=C1)(OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
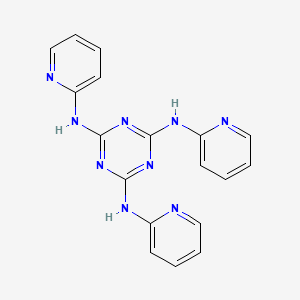
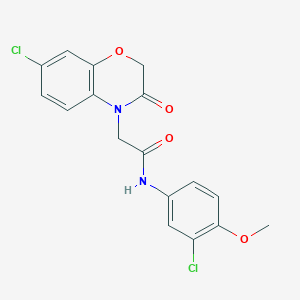
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)

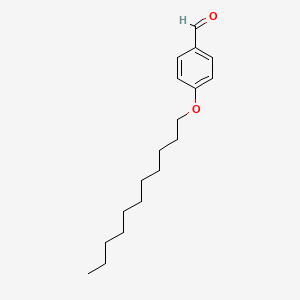
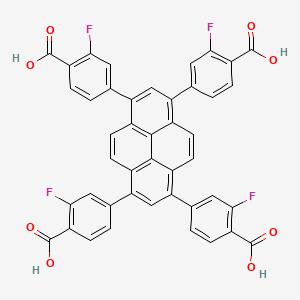

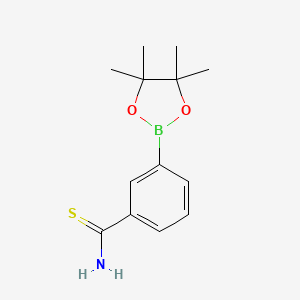
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)

